molecular formula C12H15NO2S B13048616 Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate

Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate

Cat. No.: B13048616
M. Wt: 237.32 g/mol
InChI Key: FLCTVMNVVHOLKC-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate is a chemical compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound, which includes a benzothiazine ring fused with an ethyl acetate group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzothiazine ring. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission. The compound’s ability to interact with other molecular targets, such as metal ions, also contributes to its diverse biological activities .

Comparison with Similar Compounds

Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate can be compared with other benzothiazine derivatives and similar compounds:

Properties

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-3-yl)acetate

InChI

InChI=1S/C12H15NO2S/c1-2-15-12(14)7-9-8-16-11-6-4-3-5-10(11)13-9/h3-6,9,13H,2,7-8H2,1H3

InChI Key

FLCTVMNVVHOLKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CSC2=CC=CC=C2N1

Origin of Product

United States

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